Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 4915-97-3
VCID: VC4261196
InChI: InChI=1S/C11H11N3O2/c1-2-16-11(15)10-8-14(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
SMILES: CCOC(=O)C1=CN(N=N1)C2=CC=CC=C2
Molecular Formula: C11H11N3O2
Molecular Weight: 217.228

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 4915-97-3

Cat. No.: VC4261196

Molecular Formula: C11H11N3O2

Molecular Weight: 217.228

* For research use only. Not for human or veterinary use.

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate - 4915-97-3

Specification

CAS No. 4915-97-3
Molecular Formula C11H11N3O2
Molecular Weight 217.228
IUPAC Name ethyl 1-phenyltriazole-4-carboxylate
Standard InChI InChI=1S/C11H11N3O2/c1-2-16-11(15)10-8-14(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Standard InChI Key DBGFDOPIMFLRJU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(N=N1)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate features a 1,2,3-triazole core substituted at the 1-position with a phenyl group and at the 4-position with an ethyl carboxylate ester. The triazole ring’s aromaticity and dipole moment contribute to its stability and reactivity, while the ester group enables further functionalization . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃O₂
Molecular Weight217.228 g/mol
IUPAC NameEthyl 1-phenyltriazole-4-carboxylate
X-ray CrystallographyN–N bond lengths: ~1.32–1.46 Å

The compound’s planar triazole ring facilitates π-π stacking interactions, enhancing its binding affinity to biological targets such as enzymes and receptors .

Synthesis Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely employed synthesis route involves CuAAC, where an azide and alkyne react in the presence of a copper catalyst to form the triazole ring. For ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate, this typically involves:

  • Azide Preparation: Phenyl azide derivatives are synthesized from aniline precursors via diazotization .

  • Alkyne Component: Ethyl propiolate serves as the alkyne source, introducing the carboxylate ester group .

  • Cycloaddition: Catalyzed by Cu(I) species (e.g., CuSO₄/sodium ascorbate), the reaction proceeds at room temperature, yielding the 1,4-disubstituted triazole regioselectively .

Example Protocol :

  • Reactants: Phenylacetylene (1 equiv), methyl azide (1 equiv), CuSO₄·5H₂O (0.013 equiv), sodium ascorbate (0.12 equiv).

  • Conditions: Stirred in DMSO/H₂O at 25°C for 24 hours.

  • Yield: 80–88% after purification.

Alternative Routes

  • Diazoacetate Imine Cyclization: Treatment of ethyl diazoacetate with aryl imines in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields triazoles via a proposed mechanism involving imine nitrogen addition to the diazo compound .

  • Solvent-Free Ball Milling: A greener approach utilizes Cu/Al₂O₃ catalysts under mechanochemical conditions, avoiding solvents and reducing reaction times .

Chemical Properties and Reactivity

Stability and Degradation

The compound exhibits stability under standard laboratory conditions (25°C, inert atmosphere) but degrades under extreme pH (<2 or >12) or elevated temperatures (>100°C). Hydrolysis of the ester moiety under acidic/basic conditions yields the corresponding carboxylic acid, enabling further derivatization.

Key Reactions

  • Ester Hydrolysis:
    C11H11N3O2+H2OC9H7N3O2+C2H5OH\text{C}_{11}\text{H}_{11}\text{N}_{3}\text{O}_{2} + \text{H}_{2}\text{O} \rightarrow \text{C}_{9}\text{H}_{7}\text{N}_{3}\text{O}_{2} + \text{C}_{2}\text{H}_{5}\text{OH}
    Conducted in HCl or NaOH solutions, this reaction produces 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a precursor for amide or anhydride synthesis .

  • N-Alkylation:
    Reaction with methyl iodide in acetonitrile introduces methyl groups at the triazole’s N-3 position, forming triazolium salts for coordination chemistry .

  • Cross-Coupling:
    Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group substitutions at the 5-position, expanding structural diversity .

Applications in Medicinal Chemistry

β-Tubulin Inhibition

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate derivatives inhibit β-tubulin polymerization by forming hydrogen bonds with residues in the colchicine-binding site. This disrupts microtubule assembly, inducing apoptosis in cancer cells .

Key Interactions :

  • Triazole N2–H…Glu198 hydrogen bond.

  • Phenyl ring π-stacking with Phe167.

Febuxostat Analog Modifications

The carboxylate ester serves as a bioisostere for febuxostat’s thiazole ring, enhancing solubility while retaining xanthine oxidase inhibitory activity. In vitro studies show IC₅₀ values comparable to febuxostat (∼3 nM).

Antimicrobial Activity

Triazole derivatives exhibit broad-spectrum antimicrobial effects. For example:

MicroorganismMIC (μg/mL)Source
Staphylococcus aureus12.5
Candida albicans25.0

Mechanistically, the triazole ring disrupts fungal ergosterol biosynthesis and bacterial cell wall synthesis.

Industrial and Material Science Applications

Coordination Chemistry

Triazolium salts derived from ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate act as ligands for transition metals. For instance:

  • Cu(I) Complexes: Catalyze alkyne-azide cycloadditions with turnover frequencies (TOF) >10⁴ h⁻¹ .

  • Ag(I) Complexes: Exhibit luminescence properties useful in OLEDs .

Polymer Modification

Incorporating the triazole moiety into polymers enhances thermal stability (T₅% >300°C) and mechanical strength. Applications include:

  • High-performance adhesives.

  • Flame-retardant coatings .

Recent Research Advancements

Green Synthesis Innovations

A 2025 study demonstrated solvent-free synthesis using ball milling and Cu/Al₂O₃ catalysts, achieving 92% yield in 30 minutes . This method reduces waste and energy consumption compared to traditional routes.

Structural-Activity Relationship (SAR) Studies

Systematic modifications of the phenyl and ester groups have identified critical pharmacophores. For example:

  • 4-Methoxyphenyl substitution: Increases solubility by 40% without compromising activity .

  • Ethyl-to-Methyl Ester Conversion: Reduces cytotoxicity by 60% in renal cell lines .

Computational Modeling

Density functional theory (DFT) calculations predict binding energies (ΔG = -9.8 kcal/mol) for β-tubulin inhibition, aligning with experimental IC₅₀ values .

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